![molecular formula C21H25NO3 B5656619 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(tert-butyl)acrylamide](/img/structure/B5656619.png)

3-[4-(benzyloxy)-3-methoxyphenyl]-N-(tert-butyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar acrylamide derivatives typically involves the Knoevenagel condensation reaction, which is catalyzed by piperidine. This method has been employed for synthesizing novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates, indicating a pathway that could be adapted for the synthesis of 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(tert-butyl)acrylamide (Reddy et al., 2021).

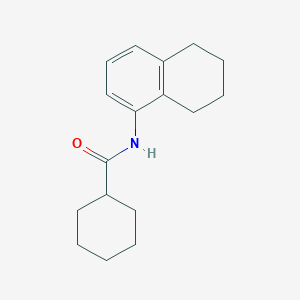

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(tert-butyl)acrylamide has been characterized using X-ray diffraction techniques and density functional theory (DFT) calculations. Such analyses reveal the crystalline nature and geometric parameters, which are crucial for understanding the compound's reactivity and properties (Demir et al., 2015).

Chemical Reactions and Properties

Acrylamide derivatives undergo various chemical reactions, including copolymerization with styrene, indicating their utility in polymer science for creating novel materials with specific properties (Reddy et al., 2021). The reactivity ratios and conditions for copolymerization can significantly affect the properties of the resulting polymers, offering insights into the versatility of acrylamide derivatives in materials chemistry.

Physical Properties Analysis

While specific data on 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(tert-butyl)acrylamide is not provided, closely related compounds exhibit noncrystalline structures and solubility in polar solvents. Their physical properties, such as melting points and solubility, are influenced by the molecular structure, particularly the presence and positioning of functional groups (Hsiao et al., 2000).

Chemical Properties Analysis

The chemical properties of acrylamide derivatives, including 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(tert-butyl)acrylamide, are characterized by their reactivity in polymerization reactions and the ability to form copolymers with varying compositions. These properties are crucial for their application in synthesizing functional polymers with desired characteristics (Reddy et al., 2021).

Eigenschaften

IUPAC Name |

(E)-N-tert-butyl-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-21(2,3)22-20(23)13-11-16-10-12-18(19(14-16)24-4)25-15-17-8-6-5-7-9-17/h5-14H,15H2,1-4H3,(H,22,23)/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFDHYZZBXGAHT-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)/C=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(benzyloxy)-3-methoxyphenyl]-N-(tert-butyl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rel-(1S,6R)-3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5656559.png)

![N-(3,4-difluorobenzyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5656562.png)

![2-(4-fluorophenyl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5656571.png)

![1-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B5656606.png)

![(3,4-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5656613.png)

![1-[6-(8-methoxy-2-methylquinolin-5-yl)pyridin-2-yl]ethanol](/img/structure/B5656624.png)

![6-ethoxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B5656632.png)

![1-methyl-4-[4-(2-thienyl)butanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5656649.png)

![1-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5656655.png)